(4-Bromophenyl)(4-methoxyphenyl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXSHMWZINGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661652 | |
| Record name | (4-Bromophenyl)(4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838-21-1 | |
| Record name | (4-Bromophenyl)(4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-Bromophenyl)(4-methoxyphenyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom and a methoxy group attached to phenyl rings, which contribute to its biological activity.
Target of Action
The primary target of this compound is telomerase reverse transcriptase (hTERT). Inhibition of hTERT is crucial as it plays a significant role in cellular aging and cancer progression.
Mode of Action
The compound exhibits high inhibitory activity against telomerase, leading to the activation of hTERT expression, which subsequently induces endoplasmic reticulum stress (ERS) in cancer cells. This mechanism is vital for its antiproliferative effects.
Anticancer Activity
Research indicates that this compound shows significant antiproliferative activity against various cancer cell lines. The compound was tested on SMMC-7721 cells, yielding an IC50 value of 88 nM, indicating potent growth inhibition without toxic effects on normal human hepatocyte cells (IC50 = 10 µM) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (nM) |
|---|---|
| SMMC-7721 | 88 |
| HepG2 | 120 |
| MDA-MB-231 | 150 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. It was tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 46.9 |
| Escherichia coli | 93.7 |
Case Studies
- Xenograft Tumor Models : In vivo studies using xenograft tumor models revealed that this compound significantly inhibited tumor growth, confirming its potential as an anticancer agent .
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with this compound led to G0/G1 phase arrest in cancer cells, suggesting a mechanism for its antiproliferative effects .
Pharmacokinetics
The pharmacokinetics of this compound indicate good bioavailability and low toxicity in normal cells. The compound's high antiproliferative capacity suggests potential for therapeutic applications in oncology.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Research has demonstrated that (4-bromophenyl)(4-methoxyphenyl)methanol exhibits notable anticancer properties. It has been identified as an inhibitor of telomerase, an enzyme often overexpressed in cancer cells, contributing to their immortality. In vitro studies indicated that this compound effectively inhibited the proliferation of SMMC-7721 liver cancer cells with an IC50 value of 88 nM, while showing minimal toxicity to normal hepatocyte cells (IC50 = 10 μM) .
In Vivo Studies
In vivo experiments using xenograft tumor models further confirmed the compound's efficacy in inhibiting tumor growth. The compound's mechanism involves the modulation of endoplasmic reticulum stress pathways, which subsequently affects telomerase activity and induces apoptotic cell death through oxidative stress and mitochondrial dysfunction .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including the use of specific catalysts such as AlBr3 during reactions involving chlorobenzene derivatives. For instance, the reaction of carboxaldehyde with chlorobenzene in the presence of AlBr3 yielded the desired alcohol in moderate yields .
Biochemical Research Applications
The compound has also been utilized in biochemical research to study its interactions with cellular pathways. Its ability to induce stress responses in cells makes it a valuable tool for investigating mechanisms related to apoptosis and cellular survival under stress conditions .
Potential Use in Drug Formulation
Given its promising biological activities, this compound could be explored further for incorporation into drug formulations aimed at treating various cancers. Research into its pharmacokinetics and bioavailability would be essential for advancing its application in clinical settings.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Insights :
- Electronic Effects : Methoxy (EDG) enhances oxidative stability and reaction yields, while bromo (EWG) reduces efficiency due to destabilization of transition states .
- Synthetic Yields : Derivatives with methoxy groups (e.g., 4-Methoxyphenyl) exhibit higher yields (82%) compared to bromo-substituted analogs (75%) in imidazopyridine synthesis .
Key Insights :
- Polarity and Binding: Bis(4-methoxyphenyl)methanol’s dual EDG structure increases polarity, enhancing receptor interactions .
- Balanced Electronic Profile: The bromo-methoxy combination in (4-Bromophenyl)(4-methoxyphenyl)methanol may offer a balance between lipophilicity and hydrogen-bonding capacity, making it versatile for pharmacological optimization.
Structural Analogs and Functional Diversity
Comparisons with structurally modified diarylmethanols highlight the role of substituent bulkiness and electronic properties:
Key Insights :
Oxidation Reactivity in Catalytic Systems
This compound’s oxidation behavior under aerobic conditions contrasts with analogs:
| Substrate | Substituent Type | Product Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| (4-Methoxyphenyl)methanol | EDG | 98 | 100 | |
| (4-Bromophenyl)methanol | EWG | 65–75* | 100 | |
| (4-Chlorophenyl)methanol | EWG | 70–80* | 100 |
Preparation Methods
Reaction Scheme and Conditions
The classical preparation involves:
-
- React 4-bromobenzoyl chloride with anisole (4-methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Typical solvents include dichloromethane or 1,2-dichloroethane.
- Temperature is maintained at 0 °C to ambient to control regioselectivity and yield.
-
- The resulting ketone intermediate, (4-bromophenyl)(4-methoxyphenyl)methanone, is then reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- NaBH₄ is preferred for its selectivity and milder reaction conditions, typically performed in methanol or ethanol at 0 °C to room temperature.
Reaction Example
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromobenzoyl chloride + anisole, AlCl₃, 0 °C to RT, dry solvent | (4-Bromophenyl)(4-methoxyphenyl)methanone | 85-90 |
| 2 | NaBH₄, methanol, 0 °C to RT | (4-Bromophenyl)(4-methoxyphenyl)methanol | 80-95 |
Notes on Optimization
- The molar ratio of AlCl₃ to acyl chloride is critical for maximizing yield and minimizing side reactions.
- Strict anhydrous conditions improve selectivity and prevent hydrolysis.
- The reduction step should be carefully controlled to avoid over-reduction or dehalogenation.
Transition Metal-Catalyzed Cross-Coupling Approaches
Recent advances have introduced palladium-catalyzed cross-coupling methods as alternatives to Friedel-Crafts acylation:
Synthetic Route
- Preparation of aryl thioesters from 4-bromobenzoic acid derivatives.
- Palladium-catalyzed aerobic coupling with 4-methoxyphenylboronic acid under oxygen atmosphere to form the ketone intermediate.
- Subsequent reduction of the ketone to the alcohol using NaBH₄.
Advantages
- Improved regioselectivity and functional group tolerance.
- Milder reaction conditions compared to Friedel-Crafts.
- Potential for greener chemistry by avoiding strong Lewis acids.
Purification and Characterization
- Purification: Silica gel column chromatography using hexane/ethyl acetate gradients is standard to separate the product from side-products and unreacted starting materials. Recrystallization from ethanol/water mixtures yields high-purity crystals.
- Characterization:
- ¹H NMR: Aromatic protons appear in the 6.8–7.8 ppm range; methoxy group at ~3.8 ppm; hydroxyl proton varies depending on solvent and temperature.
- ¹³C NMR: Carbon bearing hydroxyl group appears around 70 ppm; aromatic carbons and methoxy carbon are distinguishable.
- IR: Broad O–H stretch (~3400 cm⁻¹), aromatic C–H stretches, and C–O stretch (~1100 cm⁻¹).
- Mass Spectrometry: Molecular ion peak confirms molecular weight.
Data Table Summarizing Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation + Reduction | 4-Bromobenzoyl chloride, anisole, AlCl₃, NaBH₄ | 0 °C to RT, anhydrous solvent | 80-95 | Classical, widely used, requires dry conditions |
| Pd-Catalyzed Cross-Coupling + Reduction | 4-Bromobenzoic acid thioester, 4-methoxyphenylboronic acid, Pd catalyst, NaBH₄ | Mild, aerobic atmosphere | 70-85 | Modern, selective, greener alternative |
Research Findings and Observations
- The Friedel-Crafts acylation method remains the most commonly employed due to its simplicity and availability of reagents. However, it requires careful moisture control and generates acidic waste.
- Transition metal-catalyzed methods offer improved selectivity and environmental profiles but may require more expensive catalysts and ligands.
- Reduction with sodium borohydride is preferred for its selectivity towards ketones without affecting the bromine substituent. Lithium aluminum hydride, while more reactive, risks dehalogenation.
- Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic methods is essential to optimize reaction time and avoid side reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-Bromophenyl)(4-methoxyphenyl)methanol?
- Answer : The compound can be synthesized via two primary routes:
Reduction of a Benzaldehyde Precursor : Reacting (4-bromophenyl)(4-methoxyphenyl)methanal with sodium borohydride (NaBH₄) in ethanol under mild conditions, analogous to methods used for similar diarylmethanol derivatives .
Grignard Reaction : Using 4-bromophenylmagnesium bromide to react with 4-methoxybenzaldehyde in anhydrous conditions, followed by acidic workup. This method aligns with Grignard approaches for structurally related alcohols .
- Optimization Tips : Control reaction temperature (0–25°C) and solvent purity to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons, methoxy (-OCH₃), and hydroxyl (-OH) groups. Coupling patterns distinguish substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways .
- Infrared (IR) Spectroscopy : Peaks near 3400 cm⁻¹ (OH stretch) and 1250 cm⁻¹ (C-O of methoxy) are diagnostic .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Answer :
- Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol.
- Melting Point : Expected range: 120–140°C (based on analogs like bis(4-methoxyphenyl)methanol) .
- Stability : Sensitive to strong acids/bases; store under inert atmosphere at -20°C for long-term stability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or regiochemistry?
- Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Using programs like SHELXL (for refinement) and WinGX (for data processing) to determine bond lengths, angles, and dihedral angles between aromatic rings. For example, the dihedral angle between the bromophenyl and methoxyphenyl groups impacts steric interactions .
- ORTEP Visualization : Anisotropic displacement parameters clarify thermal motion and confirm hydroxyl group orientation .
Q. What strategies address contradictions in reaction yields or purity across synthetic methods?
- Answer :
- Comparative Analysis : Evaluate NaBH₄ reduction (higher purity but lower yield) vs. Grignard synthesis (higher yield but requiring stringent anhydrous conditions) .
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-reduced or oxidized derivatives).
- Purification Optimization : Employ column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol .
Q. How can researchers assess the biological activity of this compound in drug discovery?
- Answer :
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays or anticancer potential through cytotoxicity screening (e.g., MTT assay on cancer cell lines). Structural analogs show bioactivity via enzyme/receptor interactions .
- Mechanistic Studies : Use molecular docking to predict binding affinity to targets like kinases or GPCRs, guided by the bromine and methoxy substituents’ electronic effects .
Q. What computational methods support the design of derivatives with enhanced properties?
- Answer :
- DFT Calculations : Predict redox potentials (for oxidation to ketones) or nucleophilic substitution sites using Gaussian or ORCA software .
- SAR Studies : Modify substituents (e.g., replacing Br with Cl or methoxy with ethoxy) and evaluate effects on solubility/bioactivity using QSAR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
